molecular formula C21H20FN3O2 B14877570 N-ethyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide

N-ethyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B14877570
M. Wt: 365.4 g/mol
InChI Key: HIHSGXQUHKADGE-UHFFFAOYSA-N
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Description

N-ethyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

    Acylation and Alkylation: The final steps involve the acylation of the pyridazinone core with an acyl chloride or anhydride, followed by alkylation with ethyl halides to introduce the N-ethyl and N-(m-tolyl) groups.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, optimized for yield and purity. These methods may include:

    Catalytic Hydrogenation: To reduce any intermediate nitro groups to amines.

    Column Chromatography: For purification of the final product.

    Recrystallization: To achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May yield alcohols or amines.

    Substitution: May yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
  • N-ethyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
  • N-ethyl-2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide

Uniqueness

The uniqueness of N-ethyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide lies in the presence of the 4-fluorophenyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-ethyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H20FN3O2/c1-3-24(18-6-4-5-15(2)13-18)21(27)14-25-20(26)12-11-19(23-25)16-7-9-17(22)10-8-16/h4-13H,3,14H2,1-2H3

InChI Key

HIHSGXQUHKADGE-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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